

# Exploring the synthesis of functionalized enynes

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## Compound of Interest

Compound Name: 1-Iodonon-1-en-3-yne

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An In-depth Technical Guide to the Synthesis of Functionalized Enynes For Researchers, Scientists, and Drug Development Professionals

## Introduction

Functionalized enynes are pivotal structural motifs in organic chemistry, serving as versatile building blocks in the synthesis of complex molecules, including numerous biologically active natural products and pharmaceuticals.<sup>[1][2][3]</sup> The unique arrangement of a double and a triple bond in conjugation provides a rich platform for a variety of chemical transformations, enabling the construction of diverse molecular architectures.<sup>[1][4]</sup> This guide provides an in-depth exploration of the core synthetic strategies for preparing functionalized enynes, with a focus on methodologies relevant to drug discovery and development. We will cover key transition metal-catalyzed reactions, provide detailed experimental protocols, summarize quantitative data, and visualize reaction pathways to offer a comprehensive resource for professionals in the field.

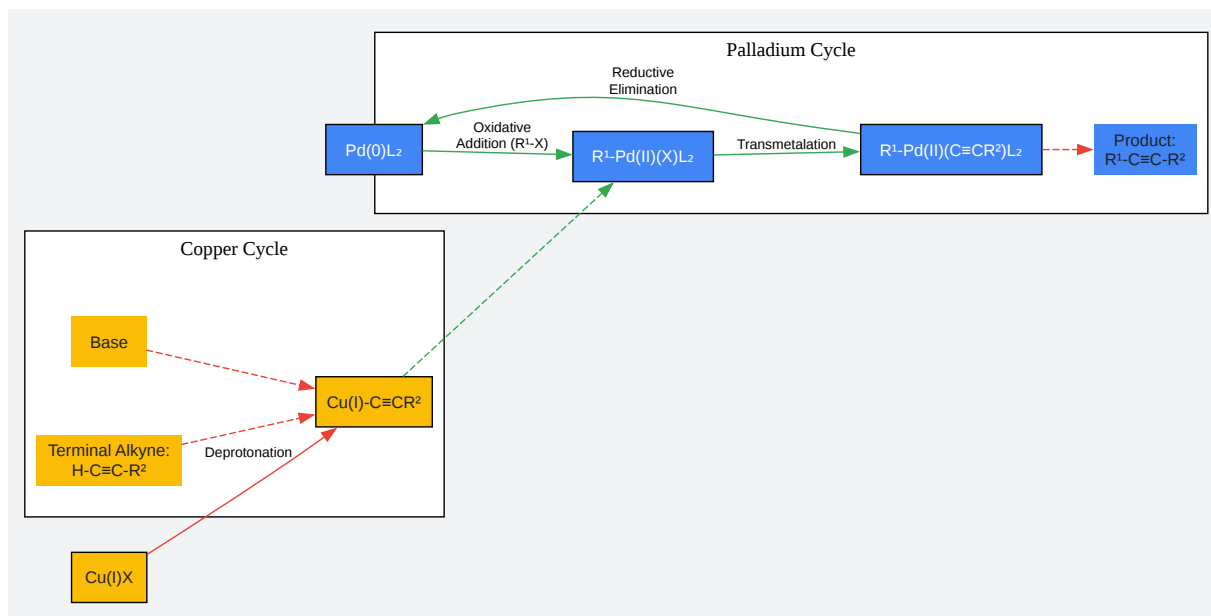
## Transition Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon bonds, and they are central to the synthesis of 1,3-enynes.<sup>[1][5]</sup> These reactions typically involve the coupling of a terminal alkyne with a vinyl halide or triflate, catalyzed by a transition metal complex, most commonly palladium.<sup>[1][6]</sup>

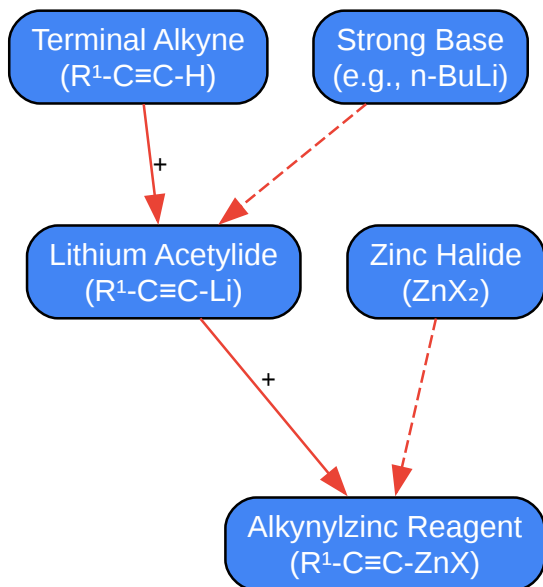
## Sonogashira Coupling

The Sonogashira coupling is a cornerstone reaction for synthesizing enynes, forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.<sup>[6][7]</sup> The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.<sup>[8]</sup> Its reliability, mild reaction conditions, and tolerance for a wide range of functional groups have made it indispensable in the synthesis of complex molecules and natural products.<sup>[6][7]</sup>

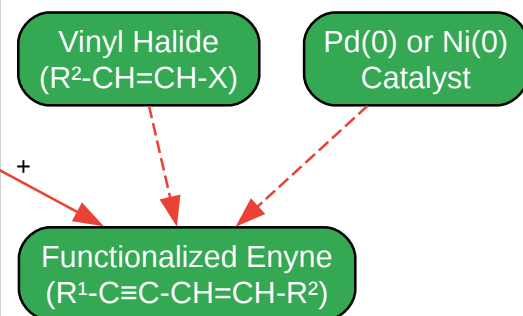
The mechanism involves two interconnected catalytic cycles. The palladium cycle includes oxidative addition, alkyne insertion (via the copper cycle), and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which is more reactive in the transmetalation step with the palladium complex.<sup>[7]</sup>

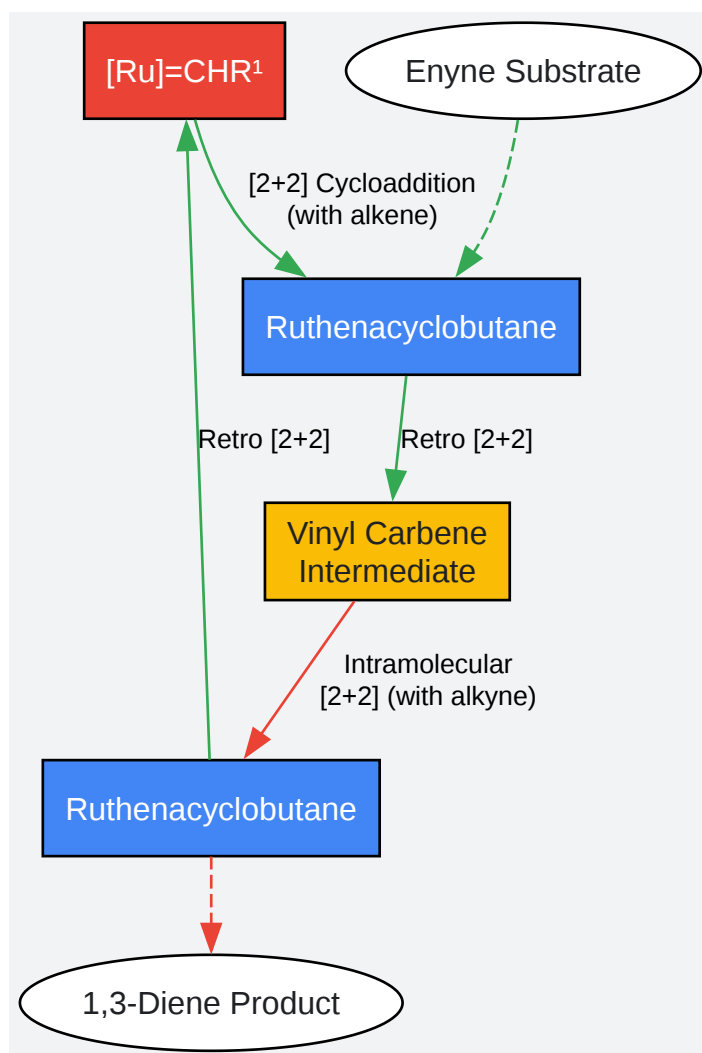


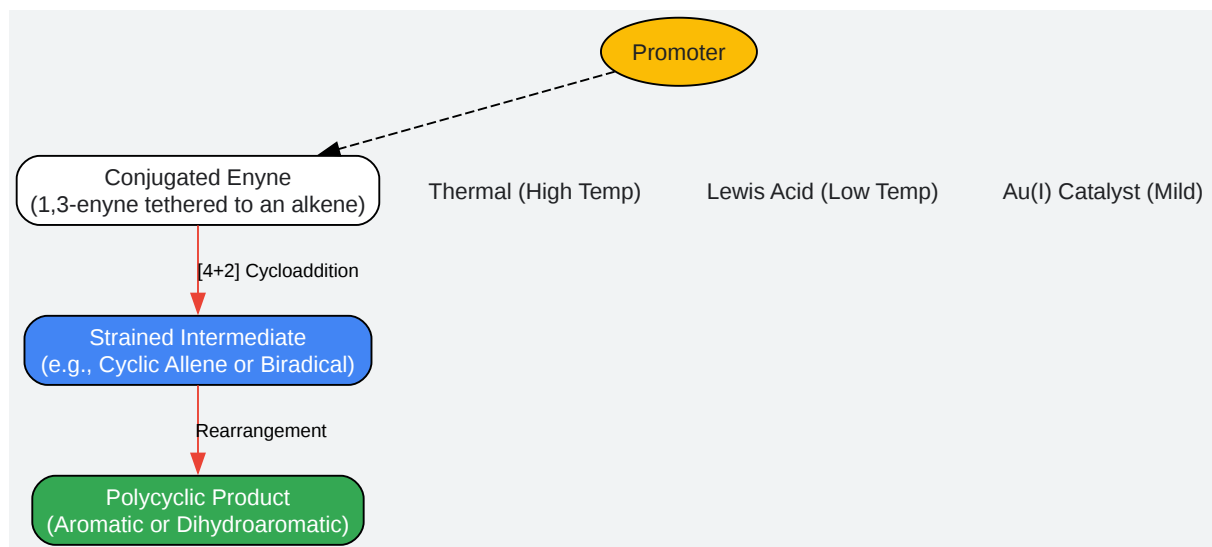
## Step 1: Organozinc Reagent Formation



## Step 2: Cross-Coupling







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